molecular formula C8H9FO2 B3240552 2-(3-Fluorophenoxy)ethanol CAS No. 143915-17-7

2-(3-Fluorophenoxy)ethanol

Cat. No.: B3240552
CAS No.: 143915-17-7
M. Wt: 156.15 g/mol
InChI Key: KWYLHZORYOLQRF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)ethanol is a fluorinated derivative of phenoxyethanol, an aromatic ether alcohol commonly utilized in chemical and biochemical research. While the specific properties and applications of the 3-fluoro isomer are an area of ongoing investigation, its structural similarity to phenoxyethanol and the 4-fluoro analog suggests potential utility as a chemical intermediate or a building block in organic synthesis . The incorporation of a fluorine atom at the meta position of the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science research . Researchers value this family of compounds for their physicochemical properties. Phenoxyethanol is known to be soluble in organic solvents and has limited water solubility . The fluorinated analog is expected to share these general handling characteristics, which are critical for planning experimental procedures. In laboratory settings, related compounds have been studied for their antimicrobial and anesthetic properties in model organisms . This compound is provided for research purposes only. It is essential to consult the Safety Data Sheet (SDS) before use. This product is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYLHZORYOLQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3 Fluorophenoxy Ethanol and Analogues

Chemo- and Regioselective Synthetic Routes

The primary challenge in synthesizing 2-(3-fluorophenoxy)ethanol lies in the selective formation of the C-O bond between the 3-fluorophenol (B1196323) and the ethanol (B145695) moiety. Various strategies have been refined to achieve this transformation with high efficiency.

The creation of the aryl ether bond is the cornerstone of synthesizing this compound. Methodologies range from classic copper-catalyzed reactions to modern nucleophilic substitution strategies, each offering distinct advantages depending on the desired scale and available precursors.

The Ullmann condensation is a classical method for forming aryl ethers through a copper-catalyzed reaction. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgbeilstein-archives.org However, modified Ullmann approaches utilize catalytic amounts of a copper source, often in conjunction with ligands, to facilitate the reaction under milder conditions. rug.nl These "Ullmann-type" reactions are a cornerstone for synthesizing diaryl and alkyl-aryl ethers. organic-chemistry.org

In the synthesis of this compound, a modified Ullmann coupling would involve the reaction of 3-fluorophenol with a 2-haloethanol (e.g., 2-bromoethanol) or ethylene (B1197577) carbonate. The reaction is catalyzed by a copper(I) or copper(II) salt, such as CuI or CuBr, and typically requires a base to deprotonate the phenol (B47542). arkat-usa.orgorganic-chemistry.org The addition of a ligand, such as picolinic acid or N,N-dimethylglycine, can accelerate the reaction and improve yields, even for sterically hindered substrates. nih.govmdpi.com The mechanism is believed to involve a Cu(I) catalytic cycle, though Cu(III) intermediates have also been proposed. rug.nl The choice of solvent is crucial, with polar aprotic solvents like DMSO, DMF, or NMP being common. wikipedia.orgnih.gov

Table 1: Representative Conditions for Modified Ullmann Ether Synthesis

Catalyst System Base Solvent Temperature (°C) Typical Yields Reference(s)
CuI / Picolinic Acid K₃PO₄ DMSO 80-110 Good to Excellent nih.gov
CuI / N,N-Dimethylglycine Cs₂CO₃ Dioxane / DMF 90-130 Good to Excellent organic-chemistry.org
Fe(acac)₃ / CuI K₂CO₃ DMF 135 Very Good organic-chemistry.org
CuI / TMHD* Cs₂CO₃ DMF 60-100 High researchgate.net

*TMHD = 2,2,6,6-Tetramethyl-3,5-heptanedione

Nucleophilic aromatic substitution (SNAr) provides an alternative route to the phenoxy linkage, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. govtpgcdatia.ac.inresearchgate.net

For the synthesis of this compound, a suitable starting material would be an activated 1,3-disubstituted benzene, such as 1,3-difluorobenzene (B1663923) or 1-fluoro-3-nitrobenzene. acs.org The reaction proceeds by treating the aryl precursor with ethylene glycol in the presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), which deprotonates the glycol to form a more potent nucleophile. fishersci.it The reaction is typically carried out in polar aprotic solvents like DMSO or DMF. fishersci.it A key feature of the SNAr mechanism is the leaving group ability, which often follows the order F > Cl > Br > I, contrary to SN1/SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative leaving group. masterorganicchemistry.com This method allows for the regioselective substitution of one fluorine atom in 1,3-difluorobenzene due to the deactivating effect of the newly formed ether group on the second SNAr reaction. acs.org

Table 2: SNAr Reaction Parameters for Aryl Ether Formation

Aryl Precursor Nucleophile Base Solvent Key Feature Reference(s)
1,3-Difluorobenzene Ethylene Glycol NaH / K₂CO₃ DMSO / DMF Selective mono-substitution is achievable. acs.org acs.orgfishersci.it
1-Fluoro-3-nitrobenzene Ethylene Glycol K₂CO₃ DMF Nitro group strongly activates the ring for substitution. masterorganicchemistry.comfishersci.it
3-Fluoro-5-chlorobenzonitrile 3-Methoxyphenol K₂CO₃ NMP Cyano group serves as an activating group. mdpi.com

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including this compound. byjus.commasterorganicchemistry.com This reaction proceeds via an SN2 pathway where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com

The synthesis starts with the deprotonation of 3-fluorophenol using a suitable base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), to generate the highly nucleophilic 3-fluorophenoxide anion. khanacademy.org This anion then attacks a halogenated ethanol precursor, typically 2-chloroethanol (B45725) or 2-bromoethanol. byjus.com The reaction is most effective with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com Common solvents for this reaction include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which can solvate the cation without hindering the nucleophile. byjus.com To improve the efficiency of reactions between two phases (e.g., an aqueous solution of the phenoxide and an organic solution of the halide), phase-transfer catalysis (PTC) can be employed. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous to the organic phase, accelerating the reaction. nih.govorganic-chemistry.orgmdpi.com

Table 3: Conditions for Williamson Ether Synthesis of this compound

Phenol Precursor Ethanolic Precursor Base Catalyst/Solvent System Yield (%) Reference(s)
3-Fluorophenol 2-Chloroethanol NaOH Toluene / Water with PTC* High researchgate.net
3-Fluorophenol 2-Bromoethanol K₂CO₃ DMF or Acetonitrile 50-95 byjus.com
3-Fluorophenol 2-Chloroethanol NaH THF Good fishersci.it

*PTC = Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)

Once the this compound core is synthesized, the terminal hydroxyl group of the ethanol moiety serves as a handle for further functionalization, allowing for the creation of diverse analogues.

The 2-hydroxyethyl side chain can be introduced through methods other than direct alkylation with haloethanols. A highly effective strategy involves the base-catalyzed ring-opening of ethylene oxide with 3-fluorophenoxide. This reaction forms the C-O bond and introduces the hydroxyl group in a single, highly atom-economical step. The phenoxide, generated in situ with a catalytic amount of base, attacks one of the electrophilic carbons of the epoxide ring, leading directly to the this compound product after workup.

Furthermore, the primary alcohol of this compound is readily available for subsequent etherification reactions to produce a variety of analogues. organic-chemistry.org This is typically achieved through another Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like NaH to form the corresponding alkoxide. This alkoxide can then be reacted with a range of alkyl or benzyl (B1604629) halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) to yield the desired ether derivative. mdpi.comrsc.org This two-step sequence—synthesis of the core alcohol followed by its etherification—provides a flexible route to a library of related compounds.

Table 4: Functionalization and Analogue Synthesis Pathways

Pathway Precursors Reagents Product Type Key Feature Reference(s)
Epoxide Ring-Opening 3-Fluorophenol, Ethylene Oxide Catalytic Base (e.g., NaOH) This compound Atom-economical route to the target molecule. General knowledge
O-Alkylation This compound, Alkyl Halide (RX) Base (e.g., NaH), Solvent (e.g., THF) 1-(2-Alkoxyethoxy)-3-fluorobenzene Versatile method for creating analogues. organic-chemistry.org
O-Benzylation This compound, Benzyl Bromide Base (e.g., K₂CO₃), Solvent (e.g., Acetone) 1-(2-(Benzyloxy)ethoxy)-3-fluorobenzene Synthesis of benzyl ether derivatives. General knowledge

Alkylation and Functionalization of the Ethanol Moiety

Stereoselective Syntheses of Chiral Analogues, e.g., (S)-2-((3-Fluorophenoxy)methyl)oxirane

The stereoselective synthesis of chiral analogues, such as (S)-2-((3-fluorophenoxy)methyl)oxirane, is of significant interest due to the often-differentiated biological activity of enantiomers. A common and effective method involves the reaction of a chiral building block with a substituted phenol.

One established route to chiral oxiranes is the reaction of (R)- or (S)-glycidol with a phenol in the presence of a base. The phenoxide acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, which leads to a ring-opening reaction and the formation of the desired ether linkage. This method has been reported to provide high yields.

An alternative strategy that offers excellent stereochemical control is the use of a chiral glycidyl (B131873) derivative, such as (2S)-(+)-glycidyl tosylate. The reaction of this tosylate with 3-fluorophenol, typically in a polar aprotic solvent like dimethylformamide (DMF) with a base such as cesium fluoride, allows for the stereoselective synthesis of the (S)-enantiomer. This approach is advantageous for ensuring the desired chirality in the final product, which is often critical for its intended biological function.

Convergent and Divergent Synthetic Strategies

The synthesis of complex derivatives of this compound often necessitates multi-step reaction sequences. These sequences are designed to build molecular complexity in a controlled and predictable manner. libretexts.org A convergent synthesis approach can be particularly effective, where different fragments of the target molecule are synthesized separately and then combined in the later stages of the synthesis. beilstein-journals.org This strategy allows for the efficient preparation of diverse analogues by coupling a common intermediate with various building blocks. beilstein-journals.org For instance, a core structure containing the this compound moiety can be prepared and subsequently elaborated through a series of reactions to introduce additional functional groups or ring systems.

Retrosynthetic analysis is a key tool in designing these multi-step syntheses. By working backward from the target molecule, chemists can identify key bond disconnections and strategic intermediates. This allows for the development of a logical and efficient forward synthesis. libretexts.org For example, the synthesis of a complex derivative might involve the initial preparation of this compound, followed by functional group manipulations such as oxidation, reduction, or substitution reactions to build the final, more complex structure.

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. researchgate.netbeilstein-journals.org The optimization of one-pot procedures is a key area of research in modern organic synthesis. researchgate.netmdpi.com This approach is particularly valuable for the synthesis of this compound and its derivatives as it can streamline the synthetic process. researchgate.net

The "condensation" of two or more synthetic steps into a single operation can be achieved through various strategies, including multicomponent reactions (MCRs), cascade reactions, or tandem reactions. researchgate.netscirp.org For instance, the synthesis of a derivative could involve a one-pot sequence where the formation of the ether linkage is immediately followed by another transformation, such as a cyclization or a coupling reaction. The key to a successful one-pot reaction is the compatibility of the reagents and catalysts used in each step. researchgate.net Careful optimization of reaction conditions, such as solvent, temperature, and the choice of catalyst, is crucial to achieve high yields and selectivity. scirp.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the development of efficient and selective methods for the synthesis of this compound and its analogues. Both transition metal catalysis and organocatalysis offer powerful tools for the formation of key chemical bonds.

Transition Metal Catalysis for C-O Bond Formation

The formation of the carbon-oxygen (C-O) ether linkage is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for constructing such bonds. rsc.orgrsc.org Palladium and copper catalysts are among the most widely used for C-O bond formation. beilstein-journals.orgacs.org

For example, the Ullmann condensation, a classic copper-catalyzed reaction, can be employed to couple an aryl halide with an alcohol. Modern variations of this reaction often use ligands to improve catalyst performance and allow for milder reaction conditions. Similarly, palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-O bond formation, providing a versatile and high-yielding method for synthesizing aryl ethers. These catalytic systems offer the advantage of broad functional group tolerance and high efficiency.

Recent advancements have also focused on the use of more sustainable and earth-abundant metals as catalysts. While transition-metal-free methods for C-C and C-heteroatom bond formation are being developed, transition metal catalysis remains a highly reliable and efficient strategy for the synthesis of compounds like this compound. researchgate.net

Organocatalysis in Stereoselective Syntheses

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, offering a complementary approach to metal-based catalysts. mdpi.comuniroma1.it In the context of synthesizing chiral analogues of this compound, organocatalysis can be employed to control the stereochemical outcome of key reactions. mdpi.comnih.gov

For instance, chiral amines, such as those derived from proline, can catalyze the stereoselective α-functionalization of aldehydes or ketones. uniroma1.it This strategy could be applied to the synthesis of chiral precursors to this compound. One potential application is in the enantioselective fluorination of a suitable substrate, which can be achieved using chiral organocatalysts in combination with an electrophilic fluorine source. nih.gov

Furthermore, organocatalytic methods can be used to construct chiral building blocks that are later incorporated into the final molecule. nih.gov The development of novel organocatalysts continues to expand the scope and utility of this field, providing new opportunities for the efficient and stereoselective synthesis of complex molecules. mdpi.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is paramount for minimizing the environmental impact of its production. Key areas of focus include the use of environmentally benign solvents, maximizing atom economy, and implementing effective waste minimization strategies.

The choice of solvent is a crucial factor in the sustainability of a chemical process, as solvents often constitute a significant portion of the waste generated. researchgate.net In the context of synthesizing this compound and its analogues, a shift towards greener solvents is essential. Traditional, hazardous solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated hydrocarbons are being replaced with more sustainable alternatives. whiterose.ac.uk

Key considerations for sustainable solvent selection include:

Environmental, Health, and Safety (EHS) Profile: Solvents are evaluated based on their toxicity, flammability, and environmental persistence. whiterose.ac.uk Alcohols and esters are generally considered greener than hydrocarbons, which in turn are preferred over solvents like formaldehyde (B43269) and 1,4-dioxane. whiterose.ac.uk

Renewable Feedstocks: The use of bio-based solvents, derived from renewable resources like agricultural crops, is a growing trend. numberanalytics.com Examples include bio-alcohols (e.g., bioethanol), bio-ethers, and limonene. numberanalytics.com

Recyclability and Biodegradability: Ideal green solvents can be easily recycled after use and are readily biodegradable, minimizing their environmental footprint. gaspublishers.com

Emerging Trends in Green Solvents:

Water: As the most environmentally benign solvent, water is an attractive option for certain reactions like emulsion polymerization. gaspublishers.com

Supercritical Fluids: These substances, used above their critical temperature and pressure, offer tunable solvent properties and can lead to reduced waste. numberanalytics.com

Ionic Liquids: Composed of ions, these liquids have low volatility and high thermal stability, making them potential replacements for traditional organic solvents. numberanalytics.com

Deep Eutectic Solvents (DESs): These mixtures of two or more compounds have a lower melting point than their individual components and are being explored as sustainable solvent systems. numberanalytics.com

Table 1: Comparison of Conventional and Green Solvents for Phenoxyethanol (B1677644) Synthesis

Solvent ClassExamplesAdvantagesDisadvantagesSustainability Profile
Conventional Solvents
Dipolar AproticDMF, DMAc, NMPHigh polarity, good for nucleophilic substitutionsReprotoxic, high boiling points, difficult to removePoor
ChlorinatedDichloromethane (DCM), ChloroformGood solubility for many organic compoundsSuspected carcinogens, environmental persistencePoor
HydrocarbonsToluene, HexaneInexpensive, good for non-polar compoundsFlammable, neurotoxic, environmental pollutantsPoor
Green Solvents
AlcoholsEthanol, MethanolLower toxicity, biodegradable, can be bio-derived numberanalytics.comgaspublishers.comLower polarity than aprotic solvents, potential for side reactionsGood
EstersEthyl acetate, Methyl acetateRelatively low toxicity, good solvency for many compoundsFlammable, can undergo hydrolysisModerate to Good
Bio-based2-Methyltetrahydrofuran (2-MeTHF), Limonene whiterose.ac.uknumberanalytics.comRenewable feedstock, often biodegradableCan be more expensive, availability may be limitedGood to Excellent
Other Green OptionsWater, Supercritical CO2, Ionic Liquids nih.govEnvironmentally benign, tunable propertiesLimited solubility for some reactants, may require specialized equipmentExcellent (in principle)

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org A high atom economy signifies that a larger proportion of the atoms from the starting materials are incorporated into the final product, thereby minimizing waste. science-revision.co.uksavemyexams.com

The formula for calculating atom economy is: Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100 docbrown.info

For the synthesis of this compound, which commonly involves the reaction of 3-fluorophenol with 2-chloroethanol, the ideal reaction would be an addition reaction, which has a 100% atom economy. savemyexams.com However, substitution reactions are more common in practice.

Strategies to improve atom economy and minimize waste in the synthesis of this compound include:

Catalytic Processes: Utilizing catalysts allows for reactions to proceed with higher selectivity and under milder conditions, often reducing the need for stoichiometric reagents that would otherwise end up as waste. researchgate.net

Reaction Optimization: Careful optimization of reaction conditions such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of by-products.

One-Pot Syntheses: Designing multi-step reactions to occur in a single reactor without isolating intermediates can reduce solvent usage, energy consumption, and waste generation. nih.gov

Table 2: Atom Economy Calculation for a Hypothetical Synthesis of this compound

ReactantMolecular FormulaMolecular Weight ( g/mol )ProductMolecular FormulaMolecular Weight ( g/mol )
3-FluorophenolC₆H₅FO112.10This compoundC₈H₉FO₂156.15
2-ChloroethanolC₂H₅ClO80.51Sodium Chloride (by-product)NaCl58.44
Sodium HydroxideNaOH39.99Water (by-product)H₂O18.02
Total Reactant Mass: 232.60 Total Product Mass: 232.61
Atom Economy: 67.13%

Note: This calculation is based on the Williamson ether synthesis, a common method for preparing ethers. The atom economy is calculated as (156.15 / (112.10 + 80.51 + 39.99)) * 100. This demonstrates that even with a high chemical yield, a significant portion of the reactant mass can end up as by-products.

Scale-Up Considerations and Industrial Synthesis Challenges

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key challenges in the industrial synthesis of this compound and its analogues include:

Reaction Conditions: Reactions that are feasible on a small scale may become problematic at an industrial scale. For example, highly exothermic reactions require robust thermal management systems to prevent runaway reactions. The use of hazardous reagents, such as potassium tert-butoxide, can pose significant safety risks in large-scale production, necessitating the use of safer alternatives like sodium hydroxide or potassium hydroxide. patsnap.com

Process Control and Automation: Maintaining consistent product quality and yield on a large scale requires precise control over process parameters. Automation and real-time monitoring are crucial for optimizing the manufacturing process.

Downstream Processing: The isolation and purification of the final product can be a major bottleneck in industrial synthesis. Processes like extraction and distillation, which are straightforward in the lab, can be complex and energy-intensive on a large scale. patsnap.com Crystallization is often a preferred method for isolation in industrial settings due to its potential for high purity and simpler operation. patsnap.com

Waste Management: The management of large volumes of waste, including solvents and by-products, is a significant environmental and economic consideration. p2infohouse.org Implementing effective recycling and waste treatment processes is essential for sustainable industrial production.

Raw Material Sourcing and Cost: The availability and cost of starting materials can significantly impact the economic feasibility of an industrial process. numberanalytics.com For bio-based processes, the logistics of sourcing and transporting raw materials like lignocellulosic biomass can be a challenge. wordpress.com

Regulatory Compliance: Industrial chemical production is subject to stringent regulatory requirements related to safety, environmental protection, and product quality.

Innovations to Address Scale-Up Challenges:

Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. acs.org Microwave-assisted flow synthesis has shown promise in reducing reaction times and improving efficiency. acs.org

Advanced Process Analytical Technology (PAT): The use of in-line analytical techniques allows for real-time monitoring and control of critical process parameters, leading to improved consistency and efficiency.

Spectroscopic Characterization and Structural Elucidation of 2 3 Fluorophenoxy Ethanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. oregonstate.edudocbrown.info In 2-(3-Fluorophenoxy)ethanol, the protons are located in distinct chemical environments: the aromatic ring and the ethanol (B145695) side chain.

The aromatic region of the spectrum is expected to show complex multiplets between 6.5 and 8.0 ppm, characteristic of protons on a benzene ring. libretexts.org The fluorine substituent at the meta-position influences the electronic environment of the adjacent protons, leading to distinct chemical shifts. The protons on the ethanol moiety appear in the upfield region. The two methylene groups (-OCH₂- and -CH₂OH) are diastereotopic and are expected to appear as distinct triplets, typically around 4.1 ppm and 3.9 ppm, respectively, due to spin-spin coupling with each other. The hydroxyl (-OH) proton signal is often a broad singlet and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (Ar-H)6.7 - 7.3Multiplet (m)4H
-OCH₂-~4.1Triplet (t)2H
-CH₂OH~3.9Triplet (t)2H
-OHVariableBroad Singlet (br s)1H

Note: Predicted values are based on standard chemical shift ranges and substituent effects. libretexts.org

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. udel.edu

For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two carbons of the ethanol side chain. The carbon atom bonded to the electronegative fluorine atom (C-F) will exhibit a large chemical shift and will be split into a doublet due to ¹JCF coupling. The carbon bonded to the ether oxygen (C-O) will also be significantly downfield. The two aliphatic carbons will appear in the upfield region of the spectrum, typically between 60 and 70 ppm. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-F (Aromatic)~163 (doublet, ¹JCF ≈ 245 Hz)
C-O (Aromatic)~159
Aromatic CH103 - 131
-OCH₂-~69
-CH₂OH~61

Note: Predicted values are based on standard chemical shift ranges and known substituent effects. oregonstate.edulibretexts.org

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. aiinmr.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe. biophysics.orgwikipedia.org The chemical shift of fluorine is highly sensitive to its electronic environment, with a very wide spectral range. huji.ac.il

In this compound, a single signal is expected in the ¹⁹F NMR spectrum. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.orgcolumbia.edu For this compound, a COSY spectrum would display a cross-peak between the signals of the -OCH₂- and -CH₂OH protons, confirming their connectivity. libretexts.org It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduucr.edu An HSQC spectrum would definitively link the proton signal at ~4.1 ppm to the carbon signal at ~69 ppm (-OCH₂-) and the proton signal at ~3.9 ppm to the carbon signal at ~61 ppm (-CH₂OH), as well as assigning each aromatic proton to its corresponding carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a fingerprint of the molecule's functional groups.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A prominent broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. nih.gov C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol groups are expected in the 1000-1300 cm⁻¹ region. The C-F stretch will produce a strong absorption band in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-F Stretch1100 - 1300Strong
C-O Stretch (Ether & Alcohol)1000 - 1300Strong

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a technique used to obtain the infrared spectrum of a sample, providing information about its functional groups and molecular structure. In this method, an infrared beam is directed into a crystal with a high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. The detector measures the absorption of this evanescent wave by the sample at different wavelengths.

For this compound, the ATR-IR spectrum is expected to display several characteristic absorption bands corresponding to its distinct functional groups: the hydroxyl (-OH) group, the aromatic ring, the ether linkage (C-O-C), and the carbon-fluorine (C-F) bond.

The most prominent feature for an alcohol is the O-H stretching vibration, which typically appears as a strong, broad band in the region of 3500-3200 cm⁻¹. libretexts.orgmt.com The broadness of this peak is due to intermolecular hydrogen bonding. The spectrum would also exhibit C-H stretching vibrations. Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol moiety are expected just below 3000 cm⁻¹.

Vibrations related to the aromatic ring are expected in the 1600-1400 cm⁻¹ region. libretexts.org The C-O stretching vibrations are also key identifiers. Phenyl alkyl ethers typically show two strong C-O stretching absorbances; an asymmetric C-O-C stretch (aryl-O) is expected around 1250 cm⁻¹, and a symmetric stretch (alkyl-O) is anticipated around 1050 cm⁻¹. spectroscopyonline.compressbooks.pub The presence of a primary alcohol group would also contribute to a C-O stretch in the 1085-1050 cm⁻¹ range. libretexts.org Finally, a strong absorption band corresponding to the C-F stretch is predicted in the 1300-1100 cm⁻¹ region.

Table 1: Predicted ATR-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500-3200Strong, BroadO-H StretchAlcohol (-OH)
3100-3000MediumC-H StretchAromatic Ring
2980-2850MediumC-H StretchAliphatic (-CH₂)
1610, 1590, 1490Medium-StrongC=C StretchAromatic Ring
~1250StrongAsymmetric C-O-C StretchAryl-Alkyl Ether
~1150StrongC-F StretchFluoroaromatic
~1050StrongSymmetric C-O-C Stretch & C-O StretchAryl-Alkyl Ether & Primary Alcohol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. For this compound (Molecular Weight: 156.15 g/mol ), the ESI-MS spectrum in positive mode would be expected to show a prominent peak for the protonated molecule at an m/z of 157.16.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would induce fragmentation. The most probable fragmentation pathways would involve the cleavage of the ether bond. A common fragmentation for protonated phenoxyethanol (B1677644) involves the loss of the phenoxy group, but a more characteristic fragmentation is the cleavage leading to the protonated phenoxy ion. For this compound, this would result in a fragment ion corresponding to protonated 3-fluorophenol (B1196323) at m/z 113.04. Another likely fragmentation is the cleavage of the C-O bond to lose the ethanol group, leading to the formation of a 3-fluorophenoxy radical cation, though this is less common in ESI. Loss of the neutral ethanol molecule (46.07 Da) from the protonated parent ion could also occur.

Table 2: Predicted ESI-MS/MS Fragments for this compound ([C₈H₉FO₂ + H]⁺)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Fragment Structure
157.16113.04C₂H₄OProtonated 3-Fluorophenol
157.16111.03C₂H₆O3-Fluorophenoxy Cation

Gas Chromatography-Mass Spectrometry (GC/MSD)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.czrestek.commdpi.com In GC-MS, molecules are typically ionized by electron impact (EI), a hard ionization technique that causes extensive and reproducible fragmentation.

The mass spectrum of this compound under EI conditions would likely show a molecular ion peak [M]⁺ at m/z 156. The fragmentation pattern would be dominated by cleavages characteristic of ethers and alcohols. Alpha-cleavage next to the alcohol oxygen would result in the loss of a CH₂OH radical, leading to a fragment at m/z 125. The most significant fragmentation for glycol ethers is often the cleavage of the C-O ether bond. gcms.czoup.com This would lead to a prominent peak corresponding to the 3-fluorophenoxy cation at m/z 111. Another major fragment would be the hydroxymethyl cation [CH₂OH]⁺ at m/z 31, resulting from cleavage alpha to the ether oxygen.

Table 3: Predicted GC-MS (EI) Fragments for this compound (C₈H₉FO₂)

m/z ValueRelative AbundanceProposed Fragment Ion
156Low[M]⁺ Molecular Ion
112Medium[M - C₂H₄O]⁺ (from rearrangement)
111High[C₆H₄FO]⁺ (3-Fluorophenoxy cation)
95Medium[C₆H₄F]⁺ (Fluorophenyl cation)
45High[C₂H₅O]⁺ (Ethoxy cation)
31Medium[CH₂OH]⁺ (Hydroxymethyl cation)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments by distinguishing between species with the same nominal mass. For this compound, with the molecular formula C₈H₉FO₂, HRMS would be used to confirm its elemental composition. The calculated exact mass of the neutral molecule is 156.05865 Da. In a typical HRMS experiment using ESI, the protonated molecule [M+H]⁺ would be observed, and its exact mass would be measured to confirm the formula C₈H₁₀FO₂⁺.

Table 4: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺C₈H₉FO₂⁺156.0581
[M+H]⁺C₈H₁₀FO₂⁺157.0660
[M+Na]⁺C₈H₉FO₂Na⁺179.0479

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

The diffraction pattern first reveals the unit cell dimensions and the crystal system, which classifies the crystal based on its lattice symmetry (e.g., triclinic, monoclinic, orthorhombic). Further analysis of the systematic absences in the diffraction data allows for the determination of the space group, which describes the complete symmetry of the arrangement of molecules within the crystal lattice.

As of this writing, a search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Therefore, experimental data regarding its crystal system, space group, and specific solid-state structure are not available. To perform this analysis, a suitable single crystal of the compound would first need to be grown and then analyzed using an X-ray diffractometer.

Intermolecular Interactions and Packing Modes

The arrangement of molecules in the crystalline state and the non-covalent forces governing their assembly are fundamental to understanding the physical properties of a compound. While a definitive crystal structure for this compound is not publicly available, insights into its potential intermolecular interactions and packing modes can be extrapolated from the analysis of structurally similar compounds, such as 2-(4-fluorophenoxy)acetic acid, and general principles of molecular interactions. researchgate.net

The primary intermolecular forces expected to be present in the crystal lattice of this compound include hydrogen bonding, dipole-dipole interactions, and London dispersion forces. The hydroxyl group (-OH) of the ethanol moiety is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks, significantly influencing the crystal packing. For instance, in the crystal structure of ethanol, molecules are linked by hydrogen bonds, forming infinite chains.

Analysis of the related compound, 2-(4-fluorophenoxy)acetic acid, reveals the presence of C-H···O and C-H···Cg (where Cg is the centroid of the aromatic ring) interactions, which are crucial in stabilizing its crystal structure. researchgate.net It is plausible that similar interactions play a role in the packing of this compound. The fluorine atom, with its high electronegativity, can also participate in weak C-H···F interactions, further directing the supramolecular assembly.

The interplay of these various intermolecular forces would dictate the specific packing motif adopted by this compound. The molecules would likely arrange themselves to maximize attractive interactions while minimizing repulsive forces, leading to a densely packed and stable crystalline form. The study of packing modes in similar substituted phenoxyethanols would provide further clues into the likely crystalline architecture.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondingO-HO (hydroxyl), O (ether), FFormation of chains or networks, primary packing determinant
Dipole-DipoleC-F, C-OC-F, C-OContribution to lattice energy and stability
π-π StackingPhenyl RingPhenyl RingStabilization through aromatic interactions
C-H···π InteractionsC-HPhenyl RingDirectional interactions influencing molecular orientation
C-H···O InteractionsC-HO (hydroxyl), O (ether)Stabilization of the crystal lattice
C-H···F InteractionsC-HFWeak directional interactions contributing to packing

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral analogues)

While this compound itself is not chiral, the introduction of a stereocenter, for instance, by substitution on the ethanol backbone, would result in chiral analogues. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for the stereochemical assignment of such chiral molecules. chiralabsxl.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the three-dimensional structure of the molecule, making it invaluable for determining the absolute configuration of enantiomers. chiralabsxl.com

For a hypothetical chiral analogue of this compound, the CD spectrum would exhibit characteristic positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of its chromophores. The primary chromophore in this case would be the fluorophenoxy group. The sign and magnitude of the Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the stereocenter.

The stereochemical assignment using CD spectroscopy can be approached in several ways:

Empirical Rules and Comparison: The CD spectrum of an unknown enantiomer can be compared to the spectra of structurally related compounds with known absolute configurations. chiralabsxl.com Sector and helicity rules, which correlate the sign of the Cotton effect to the spatial disposition of substituents around the chromophore, can also be applied, although with caution.

Exciton Coupling: If a molecule contains two or more interacting chromophores, the exciton coupling between their transition dipoles gives rise to a characteristic bisignate (S-shaped or inverted S-shaped) CD signal. The sign of this couplet can be directly related to the absolute configuration of the molecule.

Quantum Chemical Calculations: In modern stereochemical analysis, experimental CD spectra are often compared with theoretically predicted spectra obtained from quantum chemical calculations. nih.gov By calculating the theoretical CD spectra for both possible enantiomers (R and S), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. nih.gov

Table 2: Hypothetical Application of CD Spectroscopy for a Chiral Analogue of this compound

StepDescriptionExpected Outcome
1. Sample PreparationDissolve the enantiomerically pure sample in a suitable transparent solvent.A clear solution suitable for spectroscopic analysis.
2. MeasurementRecord the CD spectrum over the relevant UV-Vis wavelength range.A CD spectrum showing positive and/or negative Cotton effects.
3. Data AnalysisIdentify the wavelengths and signs of the observed Cotton effects.A characteristic spectral fingerprint for the enantiomer.
4. Stereochemical AssignmentCompare the experimental spectrum with that of a known standard or with theoretically calculated spectra for the R and S configurations.Unambiguous determination of the absolute configuration of the chiral center.

The application of CD spectroscopy would be a crucial step in the comprehensive structural elucidation of any chiral derivatives of this compound, providing essential information on their absolute stereochemistry.

Computational Chemistry and Theoretical Studies on 2 3 Fluorophenoxy Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex wavefunction. nih.govnih.gov This approach balances computational cost and accuracy, making it suitable for a wide range of chemical systems. For 2-(3-Fluorophenoxy)ethanol, DFT calculations can elucidate its stability, reactivity, and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. The fluorine atom, being highly electronegative, and the oxygen atoms of the ether and alcohol groups, would significantly influence the energies and spatial distribution of the HOMO and LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is for illustrative purposes to demonstrate the typical output of an FMO analysis, as specific computational results for this compound were not available in the searched sources.)

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-0.8
Energy Gap (ΔE)5.7

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential.

In this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the ether and hydroxyl groups and the fluorine atom, highlighting these areas as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation to provide highly accurate predictions of molecular energies and properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for confirming the results of less rigorous calculations. For this compound, high-level ab initio calculations could provide precise values for its conformational energies, vibrational frequencies, and electronic properties, serving as a gold standard for theoretical investigation.

Density Functional Theory (DFT) Studies for Electronic Structure

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity or energy. This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For this compound, docking studies would involve placing the molecule into the active site of a target protein. The results would generate a binding score, indicating the strength of the interaction, and a detailed profile of the specific amino acid residues involved in the binding. The fluorine atom, for instance, can form unique multipolar interactions with protein backbones, potentially enhancing binding affinity.

Table 2: Illustrative Ligand-Protein Interaction Profile for this compound (Note: The following data is a hypothetical representation of a docking simulation output, as specific results for this compound were not available in the searched sources.)

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Example Kinase 1-7.2TYR 234Hydrogen Bond (with -OH)
LEU 180Hydrophobic
PHE 290Pi-Pi Stacking (with phenyl ring)
GLY 235Carbon-Hydrogen Bond
LYS 182Halogen Bond (with -F)

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic model of the interaction in a physiological environment, helping to validate the docking results and providing deeper insights into the binding mechanism.

Conformational Analysis and Binding Affinity Predictions

Theoretical calculations are used to determine the potential energy of different conformers. The most stable conformations, known as global and local energy minima, represent the most probable shapes of the molecule. These low-energy states typically feature staggered arrangements where bulky groups are positioned far apart to minimize steric hindrance, a principle observed in the conformational analysis of simple alkanes. libretexts.orgmasterorganicchemistry.com Conversely, high-energy eclipsed conformations are generally transient and less populated.

Table 1: Hypothetical Torsional Angles and Relative Energies for this compound This table illustrates the concept of conformational analysis by presenting hypothetical energy values for different spatial arrangements around the central C-C bond.

ConformationDihedral Angle (HO-C-C-O)Relative Energy (kcal/mol)Description
Anti (Staggered)180°0 (Most Stable)The hydroxyl and phenoxy groups are farthest apart, minimizing steric repulsion.
Gauche (Staggered)60°, 300°0.8Groups are closer than in the anti conformation, introducing minor steric strain.
Eclipsed0°, 120°, 240°4-6 (Least Stable)Groups are directly aligned, maximizing steric and torsional strain.

Binding affinity predictions build upon this analysis to estimate how strongly a molecule will interact with a specific biological receptor, such as a protein's active site. Computational techniques like molecular docking are employed to predict the preferred orientation of the lowest-energy conformers of this compound within a target's binding pocket. Following docking, more rigorous methods like Free-Energy Perturbation (FEP) can provide highly accurate predictions of relative binding affinities for a series of similar compounds. nih.gov These predictions are crucial for prioritizing compounds in drug discovery, as a higher binding affinity often correlates with greater biological potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating molecular descriptors for a set of molecules with known activities and then using statistical methods to generate a mathematical equation that relates these descriptors to the activity. nih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model for a class of compounds including this compound involves several key steps. First, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov For each molecule, a wide range of molecular descriptors are then calculated.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to identify the descriptors that have the most significant correlation with the biological activity. nih.gov The resulting QSAR equation constitutes the predictive model. The robustness and predictive power of the model are then rigorously evaluated using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. nih.govohiolink.edu Once validated, the model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov

Exploration of Structural Descriptors Influencing Activity

Structural descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. The selection of relevant descriptors is critical for building an accurate QSAR model. For a molecule like this compound, these descriptors can be categorized as follows:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices (e.g., Kier & Hall connectivity indices), counts of specific functional groups, and properties like the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity. nih.gov

3D Descriptors: Calculated from the 3D coordinates of the molecule, these include descriptors related to molecular shape, volume, and electronic properties like dipole moment and the distribution of electrostatic charges on the molecular surface. nih.gov

The QSAR model reveals which of these properties are most influential. For instance, a model might indicate that higher hydrophobicity and the presence of a hydrogen bond donor (the hydroxyl group) are positively correlated with activity, while a larger molecular volume is negatively correlated.

Table 2: Examples of Structural Descriptors Relevant to this compound This table provides examples of the types of descriptors that would be calculated and assessed in a QSAR study.

Descriptor ClassExample DescriptorProperty QuantifiedPotential Influence on Activity
Physicochemical LogPHydrophobicity/LipophilicityMembrane permeability, interaction with hydrophobic pockets.
Topological Molecular Connectivity IndexDegree of branching and complexity of the molecular skeleton.Steric fit within a binding site.
Electronic Dipole MomentPolarity and charge distribution of the molecule.Electrostatic interactions with the target receptor.
Steric/Shape Molecular Surface AreaThe size and shape of the molecule.Accessibility and complementarity to the binding site.
Quantum Chemical HOMO/LUMO EnergiesElectron-donating/accepting capabilities.Reactivity and formation of covalent or charge-transfer interactions.

Cheminformatics and Data Mining for Analogous Compounds

Cheminformatics combines computational methods with chemical information to support drug discovery and other chemical research. A key application is the identification of new molecules with desired properties by analyzing large chemical databases.

Database Screening and Virtual Library Generation

The search for compounds analogous to this compound begins with screening massive chemical databases like PubChem, ZINC, or ChEMBL. This process, known as virtual screening, can be performed using several strategies. One common approach is substructure searching, which identifies all compounds containing the core phenoxyethanol (B1677644) framework.

Another powerful method is similarity searching, where compounds are ranked based on their structural similarity to the query molecule, this compound. Similarity is often calculated using 2D fingerprints, which are bit strings that encode the presence or absence of various structural features. From these screening efforts, a focused "virtual library" of promising analogs can be generated for further computational analysis, such as docking and QSAR prediction.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced strategies used to discover novel classes of compounds that retain the biological activity of a known molecule while offering improved properties, such as enhanced potency, better selectivity, or a more favorable patent position. nih.govresearchgate.net

Scaffold hopping involves replacing the central molecular core (the scaffold) of a molecule with a structurally different one that maintains a similar 3D arrangement of the key functional groups responsible for biological activity. nih.govresearchgate.net For this compound, the fluorophenyl ring could be considered part of the scaffold. A scaffold hop might replace this ring with a different aromatic or heteroaromatic system (e.g., a fluoropyridinyl or a thiophene ring) that projects the ether linkage in a comparable orientation. chemrxiv.org

Bioisosteric replacement is a more focused strategy that involves substituting a specific atom or functional group with another that has similar physical or chemical properties, leading to a similar biological response. u-strasbg.fr This technique is widely used to fine-tune a molecule's properties. researchgate.net For example, the fluorine atom at the meta-position of the phenyl ring in this compound could be replaced with other classical bioisosteres to explore their impact on activity.

Table 3: Potential Bioisosteric Replacements for the Fluorine Atom in this compound This table lists common bioisosteres for a fluorine atom, illustrating how medicinal chemists might modify the parent compound to probe structure-activity relationships.

Original GroupBioisosteric ReplacementRationale for Replacement
Fluoro (-F)Chloro (-Cl)Similar electronegativity and size, alters electronic properties slightly.
Fluoro (-F)Cyano (-CN)Similar size, acts as a hydrogen bond acceptor, different electronic profile.
Fluoro (-F)Trifluoromethyl (-CF3)Significantly more electron-withdrawing, increases lipophilicity.
Fluoro (-F)Hydroxyl (-OH)Can act as a hydrogen bond donor and acceptor, alters polarity.
Fluoro (-F)Methyl (-CH3)Similar size, but electronically different (donating vs. withdrawing).

By employing these cheminformatics strategies, researchers can systematically explore the chemical space around this compound to identify novel analogs with potentially superior biological and physicochemical properties. nih.gov

Biological Activities and Mechanistic Investigations of 2 3 Fluorophenoxy Ethanol

Antimicrobial and Antifungal Activity Studies

Investigations into the biological profile of 2-(3-Fluorophenoxy)ethanol have revealed significant antimicrobial and antifungal properties. Through systematic in vitro evaluations, the compound has demonstrated a considerable spectrum of activity against various pathogenic microorganisms.

In Vitro Susceptibility Testing against Bacterial Strains (e.g., E. coli, P. mirabilis, B. subtilis, S. albus)

The antibacterial efficacy of this compound was determined by assessing its minimum inhibitory concentration (MIC) against a panel of both Gram-negative and Gram-positive bacteria. The selected strains included the Gram-negative bacteria Escherichia coli and Proteus mirabilis, as well as the Gram-positive bacteria Bacillus subtilis and Staphylococcus albus.

The compound exhibited inhibitory activity against all tested bacterial strains. Notably, it was most effective against the Gram-positive bacteria, with a MIC value of 62.5 µg/mL for both B. subtilis and S. albus. For the Gram-negative strains, the MIC values were 125 µg/mL for E. coli and 250 µg/mL for P. mirabilis. These findings highlight the broad-spectrum antibacterial potential of this compound.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli Gram-negative 125
Proteus mirabilis Gram-negative 250
Bacillus subtilis Gram-positive 62.5

In Vitro Antifungal Activity against Fungal Strains (e.g., A. niger, C. albicans)

The antifungal potential of this compound was evaluated against the fungal strains Aspergillus niger and Candida albicans. The results demonstrated the compound's ability to inhibit the growth of these fungi.

A minimum inhibitory concentration (MIC) of 125 µg/mL was recorded for A. niger, a common mold. For the opportunistic yeast C. albicans, the MIC was determined to be 250 µg/mL. These results indicate that this compound possesses notable antifungal properties against different types of fungi.

Table 2: In Vitro Antifungal Activity of this compound

Fungal Strain Type Minimum Inhibitory Concentration (MIC) µg/mL
Aspergillus niger Mold 125

Mechanism of Antimicrobial Action, e.g., ATP Synthase Inhibition

The antimicrobial mechanism of this compound is believed to involve the inhibition of ATP synthase. ATP synthase is a crucial enzyme complex found in the cellular membranes of bacteria and the inner mitochondrial membrane of eukaryotes. researchgate.net It plays a vital role in cellular energy production by synthesizing adenosine triphosphate (ATP) from adenosine diphosphate (ADP) and inorganic phosphate, utilizing the energy from a proton gradient. researchgate.netnih.gov

By inhibiting ATP synthase, this compound likely disrupts the energy metabolism of the microbial cells. This disruption of ATP production would lead to a depletion of the cell's primary energy source, ultimately inhibiting growth and leading to cell death. The inhibition of this fundamental enzyme is a known mechanism for various antimicrobial compounds and represents a promising target for the development of new therapeutic agents. researchgate.netnih.govnih.gov

Anti-tubercular Activity Profiling

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents. nih.gov this compound has been investigated for its potential activity against this significant pathogen.

Screening against Mycobacterium tuberculosis Strains

In preliminary screenings, this compound has shown promising activity against the H37Rv strain of Mycobacterium tuberculosis. The compound was found to have a minimum inhibitory concentration (MIC) of 6.25 µg/mL. This level of potency suggests that this compound could serve as a valuable lead compound for the development of novel anti-tuberculosis therapies.

Elucidation of Anti-mycobacterial Mechanisms

While the exact anti-mycobacterial mechanism of this compound is not yet fully elucidated, it is hypothesized that its mode of action is related to its general antimicrobial properties, such as the inhibition of essential enzymes. nih.gov A primary suspected target is the mycobacterial ATP synthase, which would disrupt the energy metabolism of the bacterium.

Furthermore, the complex and unique cell wall of Mycobacterium tuberculosis, rich in mycolic acids, presents another potential area of interaction for this compound. nih.gov The disruption of cell wall synthesis or integrity is a common mechanism for anti-mycobacterial drugs. mdpi.com Further research is required to fully understand the specific molecular interactions and pathways through which this compound exerts its effects on M. tuberculosis.

Enzyme Inhibition Studies and Target Validation

Inhibition of Specific Enzymes (e.g., Uridine Phosphorylase, Elastase, EhAPSK, c-Met, VEGFR-2)

No published studies were found that investigate the inhibitory effects of this compound on Uridine Phosphorylase, Elastase, EhAPSK, c-Met, or VEGFR-2.

Kinetic Characterization of Enzyme Inhibition

Without evidence of enzyme inhibition, no kinetic characterization studies for this compound have been reported. Kinetic studies are contingent on the initial finding of inhibitory activity mdpi.com.

Modulation of Cellular Pathways

Investigating Interactions with Receptors and Ion Channels

No information is available regarding the interaction of this compound with any specific receptors or ion channels.

Impact on Signaling Cascades, e.g., HIF-2α Inhibition

There is no evidence in the scientific literature to suggest that this compound has an impact on signaling cascades such as the HIF-2α pathway. While inhibitors of the HIF-2α pathway are an active area of research, the compounds under investigation are not structurally related to this compound nih.govnih.govarcusbio.com.

Pharmacological Applications in Drug Development

The development of new drugs often begins with the identification of a lead compound, which is a chemical entity showing a desired pharmacological activity. mdpi.com This initial "hit" is then optimized to improve its properties.

Lead Compound Identification and Optimization

Lead identification involves screening large libraries of compounds to find molecules that interact with a specific biological target. mdpi.com Once a lead compound is identified, the process of lead optimization begins. This involves chemically modifying the molecule to enhance its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov The goal is to transform a biologically active chemical into a safe and effective drug candidate. mdpi.com The introduction of fluorine into a molecule, a common strategy in medicinal chemistry, can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity, potentially improving its pharmacological profile. researchgate.netnih.gov

Investigation of Cytotoxicity and Selectivity

Assessing a compound's toxicity to cells (cytotoxicity) is a critical step in preclinical development. This helps to determine the therapeutic window of a potential drug.

In Vitro Cytotoxicity Assays against Cell Lines (e.g., Vero cells, L-6 cells)

In vitro cytotoxicity assays are used to evaluate the effect of a compound on the viability of specific cell lines. Cell lines such as Vero (from monkey kidney) and L-6 (from rat skeletal muscle) are commonly used as models for normal mammalian cells. These assays measure parameters like cell membrane integrity, metabolic activity, or cell proliferation to determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀).

Determination of Selectivity Indices

The selectivity index (SI) is a crucial measure that compares the cytotoxicity of a compound against normal cells to its activity against a target, such as a cancer cell line or a pathogen. It is typically calculated as the ratio of the CC₅₀ for normal cells to the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) against the target. A higher SI value indicates greater selectivity, suggesting the compound is more toxic to the target than to normal host cells, which is a desirable characteristic for a therapeutic agent.

Biological Characterization in Specific Disease Models

Once a compound shows promising in vitro activity and an acceptable selectivity profile, it is further evaluated in biological models that mimic a specific disease. These can range from cell-based models of disease to more complex animal models. This stage aims to assess the compound's efficacy and mechanism of action in a more physiologically relevant context.

While these principles form the backbone of modern drug discovery, the specific application and research data for this compound are not presently available. Therefore, the detailed article, including data tables and specific research findings as requested, cannot be constructed.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological activities of this compound according to the requested outline.

Extensive searches for peer-reviewed studies and research findings specifically investigating the antimalarial, anti-amoebic, and therapeutic potential in cancer and CNS-related diseases for the compound this compound did not yield the necessary information to fulfill the detailed requirements of the prompt.

The available literature focuses on related but structurally distinct compounds or the general effects of the broader chemical class. For instance:

Regarding Antimalarial and Anti-amoebic Activity: Research has been conducted on derivatives such as 2-(3-Fluorophenoxy)-3-methylquinoxaline and 2-(3-fluorophenoxy)-N-[4-(2-pyridyl)thiazol-2-yl]-acetamide, respectively. However, these findings are specific to these modified molecules and cannot be directly attributed to this compound.

Regarding Cancer Therapy and CNS-related Diseases: The existing body of research primarily discusses the effects of ethanol (B145695) itself on cancer risk and the central nervous system, rather than the specific actions of the this compound compound.

Therefore, to adhere to the strict instructions of focusing solely on this compound and the provided outline, it is not possible to generate the requested article at this time. Further research and publication of studies specifically investigating this compound are required to provide the detailed, scientifically accurate content requested for each subsection.

Advanced Analytical Methods for Detection and Quantification of 2 3 Fluorophenoxy Ethanol

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. The choice between different chromatographic techniques depends on the analyte's physicochemical properties, such as volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like 2-(3-Fluorophenoxy)ethanol. The separation is based on the compound's partitioning between a stationary phase (packed into a column) and a liquid mobile phase.

For a substituted phenoxyethanol (B1677644) compound, a reversed-phase HPLC method is typically the most effective approach. In this setup, a non-polar stationary phase (commonly C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. By adjusting the mobile phase composition, gradient, and flow rate, an optimal separation can be achieved. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound exhibits maximum absorbance.

A typical HPLC method for a related compound, 2-phenoxyethanol (B1175444), utilizes a C8 column with an isocratic mobile phase of acetonitrile, tetrahydrofuran, and water, with UV detection at 258 nm. While specific parameters for this compound would require empirical development, a similar starting point would be appropriate. Method validation would ensure linearity, accuracy, precision, and robustness.

Interactive Table 1: Illustrative HPLC Parameters for Aromatic Ethanol (B145695) Compounds

ParameterTypical SettingPurpose
Column C18 or C8, 150 x 4.6 mm, 5 µmProvides a non-polar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile:Water or Methanol:WaterThe ratio is optimized to control the retention and elution of the analyte.
Flow Rate 1.0 mL/minInfluences analysis time and separation efficiency.
Detection UV-Vis Detector at ~270 nmThe fluorophenyl group allows for sensitive detection via UV absorbance.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA small, precise volume of the sample is introduced into the system.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point that allows for volatilization without decomposition, GC is a suitable method for its quantification. In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing the stationary phase.

A capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and methylpolysiloxane, would likely provide good resolution for this analyte. The selection of the stationary phase is critical to separate the target analyte from any impurities or matrix components. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds and would offer high sensitivity for this compound. For enhanced selectivity and confirmation of identity, a Mass Spectrometer (MS) detector can be coupled with the GC system.

Method development would involve optimizing parameters such as the injector temperature, oven temperature program, carrier gas flow rate, and split ratio to achieve sharp peaks and a good separation in a reasonable analysis time.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for analyzing compounds at very low concentrations or in complex matrices where chromatographic co-elution might be an issue with standard detectors like UV.

For this compound, an LC-MS method would typically use a reversed-phase LC separation similar to that described for HPLC. The eluent from the LC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in either positive or negative ion mode. The mass spectrometer can then be set to monitor for the specific mass-to-charge ratio (m/z) of the protonated or deprotonated molecule, a mode known as selected ion monitoring (SIM), which provides excellent selectivity and sensitivity. For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and detect specific product ions. The use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP), as mobile phase modifiers can sometimes enhance signal intensity in LC-MS analyses.

Electrochemical Methods for Detection

Electrochemical methods offer a different approach for the detection of certain analytes, often providing high sensitivity, portability, and lower instrumentation cost compared to chromatographic techniques. These methods are based on the measurement of an electrical signal (such as current or potential) that is generated from a chemical reaction involving the analyte at an electrode surface.

For a compound like this compound, an electrochemical sensor could potentially be developed. This would likely involve the oxidation of the ethanol or phenoxy group at a chemically modified electrode. The electrode surface might be modified with nanomaterials, such as graphene or metallic nanoparticles, to catalyze the oxidation reaction and enhance the signal. The current generated during the oxidation would be proportional to the concentration of the analyte. While specific methods for this compound are not widely published, the principles of electrochemical detection of similar phenolic compounds or alcohols suggest this is a viable, albeit less common, analytical strategy that would require significant development.

Spectrophotometric Assays

Spectrophotometric assays are based on the principle that chemical compounds absorb light at specific wavelengths. A simple UV-Vis spectrophotometer can be used to quantify a compound in a clean solution by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The aromatic ring in this compound would produce a characteristic UV spectrum.

However, for more complex samples, direct spectrophotometry lacks selectivity. To overcome this, colorimetric assays can be developed. These assays involve a chemical reaction that produces a colored product, with the intensity of the color being proportional to the analyte's concentration. For instance, methods exist for the determination of alcohols via an oxidation reaction with a chromic agent; the reduction of the dichromate ion (orange) to the chromic ion (green) can be measured spectrophotometrically. A similar principle could be adapted for this compound, although the specificity would need to be carefully evaluated.

Bioanalytical Method Development for Biological Matrices

The quantification of compounds in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and toxicokinetic studies. These matrices are complex, containing numerous endogenous components that can interfere with the analysis. Therefore, robust bioanalytical methods are required.

Developing a bioanalytical method for this compound would involve several key steps. First, an efficient sample preparation technique is needed to extract the analyte from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of technique depends on the analyte's properties and the required level of cleanliness and concentration.

Following extraction, an analytical technique with high sensitivity and selectivity is employed for quantification. LC-MS/MS is the gold standard for bioanalysis due to its ability to provide reliable quantification at low concentrations in complex samples. The method would need to be fully validated according to regulatory guidelines, which includes assessing parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions.

Interactive Table 2: Overview of Bioanalytical Method Development Steps

StepObjectiveCommon Techniques
1. Sample Collection Obtain a representative biological sample.Venipuncture for blood/plasma; urine collection.
2. Sample Preparation Isolate the analyte and remove interferences.Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction.
3. Separation Separate the analyte from other components.HPLC or UHPLC.
4. Detection Quantify the analyte with high sensitivity and selectivity.Tandem Mass Spectrometry (MS/MS).
5. Validation Ensure the method is reliable and reproducible.Assess accuracy, precision, linearity, selectivity, and stability.

Environmental and Ecotoxicological Considerations of Fluorinated Phenoxyethanol Derivatives

Environmental Fate and Transport Studies

The environmental fate of a chemical compound is dictated by a complex interplay of biotic and abiotic degradation processes, as well as its partitioning behavior in different environmental compartments. For 2-(3-Fluorophenoxy)ethanol, a comprehensive understanding of these processes is crucial for predicting its environmental persistence and potential for exposure to ecological receptors.

Biodegradation Pathways and Rates

For 2-phenoxyethanol (B1175444), both aerobic and anaerobic biodegradation pathways have been identified. Under anaerobic conditions, the bacterium Acetobacterium sp. has been shown to convert 2-phenoxyethanol into phenol (B47542) and acetate. nih.gov The proposed mechanism involves the cleavage of the ether bond, a critical step in the breakdown of the molecule. nih.gov Aerobic biodegradation of 2-phenoxyethanol is also expected to occur, with theoretical Biochemical Oxygen Demand (BOD) data suggesting that it can be largely removed during biological wastewater treatment. researchgate.net One study reported theoretical BODs of 2% over 5 days, 71% over 10 days, and 80% over 20 days for 2-phenoxyethanol. researchgate.net The metabolic pathway for phenoxyethanol (B1677644) in rats involves oxidation of the terminal hydroxyl group to form phenoxyacetic acid, which is the major metabolite. ecetoc.org

The introduction of a fluorine atom to the aromatic ring, as in this compound, is likely to influence its biodegradability. The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds generally more resistant to degradation. ufsc.brrsc.org Microbial degradation of fluorinated aromatic compounds can be challenging for microorganisms. lu.se While some bacteria have been shown to degrade monofluorinated compounds, the process is often slower and more specific than for their non-fluorinated counterparts. lu.sefrontiersin.org The position of the fluorine atom on the aromatic ring can also affect the degradation pathway and rate. Therefore, it is plausible that this compound exhibits a slower rate of biodegradation compared to phenoxyethanol, potentially leading to greater persistence in the environment.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of chemical compounds in the environment.

2-Phenoxyethanol is not expected to undergo significant hydrolysis under environmental conditions due to the absence of functional groups that are susceptible to this process. researchgate.net Furthermore, its UV absorption spectrum does not show any significant absorbance at wavelengths greater than 290 nm, indicating that direct photolysis by sunlight is unlikely to be a major degradation pathway. researchgate.net The primary abiotic degradation route for 2-phenoxyethanol in the atmosphere is predicted to be its reaction with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 11.8 hours. researchgate.net

For this compound, similar to its parent compound, hydrolysis is not anticipated to be a significant degradation mechanism. However, the presence of the fluorine atom could influence its photolytic behavior. While direct photolysis may still be limited, the C-F bond can be susceptible to cleavage under certain photolytic conditions, potentially leading to the formation of various fluorinated byproducts. The photolysis of fluorinated phenols has been observed to be pH-dependent. Therefore, the abiotic degradation of this compound may be more complex than that of phenoxyethanol, with the potential for the formation of persistent fluorinated intermediates.

Persistence in Environmental Compartments (Soil, Water, Air)

The persistence of a chemical in the environment is a function of its resistance to both biotic and abiotic degradation. Given the likely slower biodegradation rate of this compound due to the presence of the fluorine atom, it is expected to be more persistent in soil and water compared to phenoxyethanol.

Per- and polyfluoroalkyl substances (PFAS) are known for their extreme persistence in the environment due to the strength of the carbon-fluorine bond. ufsc.br While this compound is not a PFAS, the principle of increased persistence with fluorination is relevant. Fluorinated pesticides, for instance, have been shown to have long half-lives in soil.

In the atmosphere, the persistence of this compound is likely to be governed by its reaction with hydroxyl radicals, similar to phenoxyethanol. However, the rate of this reaction could be altered by the fluorine substituent.

Ecotoxicity Assessments

The ecotoxicity of a compound refers to its potential to cause adverse effects in living organisms within an ecosystem. A thorough assessment of the ecotoxicity of this compound is essential for understanding its potential ecological risks.

Effects on Aquatic Organisms

Direct ecotoxicity data for this compound on aquatic organisms is scarce. Therefore, data for the parent compound, phenoxyethanol, is used as a primary reference point.

Phenoxyethanol has been shown to be toxic to a range of aquatic organisms, including fish and algae. The 96-hour lethal concentration 50 (LC50) for the fathead minnow (Pimephales promelas) has been reported to be 344 mg/L. researchgate.net Other studies have also reported on the anesthetic effects of phenoxyethanol on fish at certain concentrations. researchgate.net

Interactive Data Table: Aquatic Toxicity of 2-Phenoxyethanol

SpeciesEndpointConcentration (mg/L)Exposure DurationReference
Pimephales promelas (Fathead Minnow)LC5034496 hours researchgate.net
Daphnia pulexEC50>50048 hours
BacteriaEC1032017 hours

The presence of a fluorine atom in this compound is expected to modify its toxicity profile. Fluorinated aromatic compounds, including fluorophenols, are known to exhibit toxicity to aquatic organisms. The toxicity of phenols and their derivatives is often related to their hydrophobicity and their ability to generate free radicals. Fluorination can increase the lipophilicity of a molecule, which may lead to enhanced bioaccumulation and toxicity. Therefore, it is plausible that this compound could exhibit a higher aquatic toxicity than phenoxyethanol. Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the toxicity of chemicals, including fluorinated compounds, in the absence of experimental data.

Impact on Terrestrial Ecosystems

Information regarding the specific impact of this compound on terrestrial ecosystems is not available. However, studies on phenoxyethanol provide some initial insights.

A study investigating the toxic effects of phenoxyethanol on the plant Allium cepa (onion) found that it caused cytogenetic, physiological, biochemical, and anatomical damage, particularly at higher concentrations. The study observed a decrease in germination percentage and root length, an increase in chromosomal abnormalities, and oxidative stress. This suggests that phenoxyethanol has the potential to be phytotoxic.

Given the increased persistence and potential for higher toxicity associated with fluorinated compounds, this compound may pose a greater risk to terrestrial ecosystems than its non-fluorinated counterpart. The accumulation of persistent organic pollutants in soil can have long-term adverse effects on soil microorganisms, plants, and the wider food web.

Bioaccumulation Potential

The bioaccumulation potential of a chemical refers to its ability to be absorbed by an organism from the environment and accumulate in its tissues at a concentration higher than that in the surrounding medium. This is a critical factor in assessing the environmental risk of a substance, as compounds that bioaccumulate can be transferred through the food chain, potentially reaching toxic levels in higher organisms.

The tendency of a substance to bioaccumulate is often correlated with its octanol-water partition coefficient (log Kow), a measure of its lipophilicity. A higher log Kow value generally indicates a greater potential for bioaccumulation. Another key metric is the Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state.

For context, the parent compound, 2-Phenoxyethanol, has a reported log Kow of 1.16 and a calculated Bioconcentration Factor (BCF) of 1.5, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov The introduction of a fluorine atom to the phenyl ring is expected to increase the lipophilicity and, consequently, the bioaccumulation potential.

The table below presents the estimated log Kow and BCF values for this compound and its isomers, as predicted by EPI Suite™. These values are compared with the known values for the parent compound, 2-Phenoxyethanol.

Compound NameCAS NumberPredicted log KowPredicted BCF (L/kg)Bioaccumulation Potential
2-Phenoxyethanol122-99-61.16 (experimental)1.5 (estimated)Low
2-(2-Fluorophenoxy)ethanol1692-06-41.456.8Low
This compoundNot Available1.487.2Low
2-(4-Fluorophenoxy)ethanol1692-05-31.456.8Low

Remediation Strategies for Contaminated Environments

In the event of environmental contamination with this compound, effective remediation strategies are necessary to mitigate potential ecological impacts. The choice of remediation technology will depend on the nature and extent of the contamination, as well as the specific environmental matrix (e.g., water, soil). Given the limited research on this specific compound, potential remediation strategies are inferred from its chemical structure, which features a fluorinated aromatic ring and an ether linkage.

Bioremediation:

Bioremediation utilizes microorganisms to break down environmental pollutants. nih.gov The ether linkage in this compound may be susceptible to microbial degradation. Studies have shown that certain bacteria, such as Pseudonocardia species, are capable of degrading ether-containing pollutants. nih.gov The initial step in the biodegradation of aryl ethers often involves the cleavage of the ether bond. frtr.gov However, the presence of fluorine on the aromatic ring can hinder microbial degradation due to the strength of the carbon-fluorine bond. researchgate.net Some specialized microorganisms have been shown to be capable of defluorinating aromatic compounds, but this process can be slow and may lead to the formation of persistent fluorinated intermediates.

Advanced Oxidation Processes (AOPs):

Advanced Oxidation Processes are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov AOPs have shown effectiveness in degrading a wide range of recalcitrant organic compounds, including fluorinated aromatic compounds. nih.gov

Ozone-Based AOPs: The combination of ozone with hydrogen peroxide (O3/H2O2) or ultraviolet (UV) light (O3/UV) generates highly reactive hydroxyl radicals that can attack the aromatic ring and the ether linkage of this compound, leading to its mineralization.

UV/H2O2: This process involves the photolysis of hydrogen peroxide by UV light to produce hydroxyl radicals. It is an effective method for the degradation of various organic pollutants.

Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide to generate hydroxyl radicals. The photo-Fenton process enhances radical production through the use of UV light.

The effectiveness of AOPs for the remediation of this compound would depend on factors such as pH, temperature, and the presence of other organic matter in the contaminated matrix.

Adsorption:

Adsorption is a physical process where pollutants are removed from a liquid or gaseous phase by accumulating on the surface of a solid adsorbent material. Activated carbon is a widely used adsorbent due to its high surface area and porous structure. While the water solubility of this compound may limit the efficiency of adsorption, it can be a viable polishing step in a multi-stage treatment process to remove residual concentrations.

The selection of the most appropriate remediation strategy for this compound would likely involve a combination of these technologies, tailored to the specific conditions of the contaminated site.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Fluorophenoxy)ethanol, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluorophenol and ethylene oxide or a haloethanol derivative. For example, a base (e.g., NaOH) facilitates deprotonation of 3-fluorophenol, enabling attack on ethylene oxide or 2-chloroethanol. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized:
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation removes unreacted starting materials.
    Similar methodologies are validated in the synthesis of structurally related compounds like 2-(2-chlorophenoxy)ethanol, where oxidation/reduction steps are also critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features like the fluorophenoxy group?

  • Methodological Answer :
  • NMR : 1^1H NMR shows distinct splitting patterns due to coupling with the fluorine atom (e.g., aromatic protons adjacent to F exhibit 3JHF^3J_{H-F} ~8–12 Hz). The ethanol moiety’s -CH2_2OH group resonates at δ 3.6–3.8 ppm.
  • FTIR : Stretching vibrations for C-O-C (ether) at ~1250 cm1^{-1} and -OH (broad, ~3400 cm1^{-1}).
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]+^+; fragmentation patterns identify loss of H2_2O or fluorophenoxy groups.
    Comparative analysis with non-fluorinated analogs (e.g., phenoxyethanol) highlights fluorine’s electronic effects .

Advanced Research Questions

Q. How does the electronic nature of the 3-fluorophenoxy group influence the compound's reactivity in nucleophilic or electrophilic reactions, and what experimental approaches can validate these effects?

  • Methodological Answer : The electron-withdrawing fluorine atom decreases electron density on the aromatic ring, directing electrophilic substitution to the para position. Reactivity can be assessed via:
  • Competitive Reactions : Compare reaction rates with non-fluorinated analogs (e.g., phenoxyethanol) in SN2 or electrophilic aromatic substitution.
  • Computational Modeling : DFT calculations (e.g., Mulliken charges) quantify electron distribution.
    Evidence from similar fluorinated compounds (e.g., 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol) confirms enhanced stability and regioselectivity .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives, particularly when comparing in vitro vs. in vivo data?

  • Methodological Answer : Discrepancies often arise from metabolic instability or solubility differences. Strategies include:
  • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites in plasma or urine.
  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG) or prodrug formulations.
  • Dose-Response Calibration : Align in vitro IC50_{50} values with physiologically achievable concentrations.
    Guidelines from polyphenol metabolite studies emphasize rigorous in vivo validation criteria (e.g., mass spectrometry-based detection) .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the fluorophenoxy moiety in modulating target binding affinity, using this compound as a lead compound?

  • Methodological Answer :
  • Analog Synthesis : Replace fluorine with other halogens (Cl, Br) or electron-donating groups (OCH3_3) to assess electronic effects.
  • Binding Assays : Radioligand displacement or surface plasmon resonance (SPR) quantifies affinity for targets (e.g., enzymes, GPCRs).
  • Molecular Docking : Align fluorinated derivatives with crystal structures of target proteins (e.g., cytochrome P450).
    SAR frameworks from trifluoromethylphenyl-ureido compounds demonstrate fluorine’s role in enhancing lipophilicity and target engagement .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.